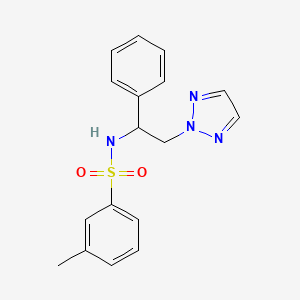

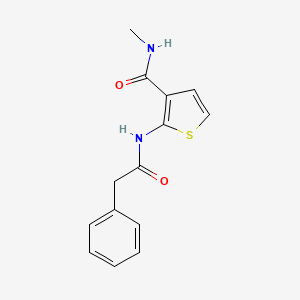

![molecular formula C18H21ClN2O3S B2742425 2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide CAS No. 690644-58-7](/img/structure/B2742425.png)

2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide, also known as BAY 43-9006 or sorafenib, is a small molecule drug that has been developed as an anticancer agent. It was first synthesized by Bayer AG and Onyx Pharmaceuticals in the early 2000s and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Applications De Recherche Scientifique

Hydrogen Bond Studies

Compounds closely related to "2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide" have been synthesized and characterized to study their hydrogen bonding capabilities. These studies provide insights into the electronic behavior of intramolecular hydrogen bonds, which is critical for understanding the bioactivity and material properties of sulfonamides (Romero & Margarita, 2008).

Anticancer Activity

Sulfonamide derivatives have demonstrated significant potential in anticancer applications. For instance, novel sulfonamide compounds have been synthesized and screened for their cytotoxic activity against various cancer cell lines, revealing some derivatives as potent anticancer agents (Ghorab et al., 2015).

Chemiluminescence Studies

The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds and their chemiluminescence upon base-induced decomposition offer a fascinating area of research for developing new materials with potential applications in sensing and imaging technologies (Watanabe et al., 2010).

Antimicrobial and Anti-Inflammatory Activities

Sulfonamide derivatives have been explored for their antimicrobial and anti-inflammatory properties, showing potential as therapeutic agents. Compounds designed with specific structural features have shown promising activity against a range of bacterial strains and inflammation-related bioassays, highlighting their potential in drug discovery and development (Rani et al., 2014).

Urease Inhibition and Antimicrobial Activities

The synthesis and evaluation of novel sulfonamide derivatives for their urease inhibition and antimicrobial activities have contributed to identifying potential candidates for agricultural and pharmaceutical applications. These studies not only provide insights into the mechanism of action of these compounds but also highlight their versatility and potential in addressing various biochemical and microbiological challenges (Noreen et al., 2015).

Propriétés

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S/c1-18(2,3)13-7-9-16(10-8-13)25(23,24)20-12-17(22)21-15-6-4-5-14(19)11-15/h4-11,20H,12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPISGVJZBTBEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742342.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2742343.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742344.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide](/img/structure/B2742348.png)

![7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2742350.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide](/img/structure/B2742353.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2742365.png)